molecular formula C10H13N B1596325 4-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 28971-03-1

4-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B1596325
CAS No.: 28971-03-1
M. Wt: 147.22 g/mol
InChI Key: LGYCOYCCCKHXGC-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C10H13N. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

4-Methyl-5,6,7,8-tetrahydroquinoline is a tetrahydroquinoline alkaloid It’s known that tetrahydroquinoline derivatives can interact with various cellular targets .

Mode of Action

It’s known that tetrahydroquinoline derivatives can exert antiproliferative activity on various cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

It’s known that tetrahydroquinoline derivatives can affect various cellular processes, potentially impacting multiple biochemical pathways .

Result of Action

This compound has been shown to exert antiproliferative activity on various cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is isolated from the roots of Glycyrrhiza uralensis Fisch , suggesting that its production and activity may be influenced by the plant’s growth conditions.

Preparation Methods

4-Methyl-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with 1,4-dichlorobutane under specific conditions . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts . These methods highlight the versatility of the compound’s synthesis, allowing for various modifications and optimizations depending on the desired application.

Chemical Reactions Analysis

4-Methyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-Methyl-5,6,7,8-tetrahydroquinoline is similar to other tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and 5,6,7,8-tetrahydrolepidine . its unique methyl substitution at the 4-position distinguishes it from these compounds, providing different chemical and biological properties. This substitution can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes and reactions, making it a valuable tool in medicinal chemistry, biology, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development of new compounds and materials.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCOYCCCKHXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951587
Record name 4-Methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28971-03-1
Record name 5,6,7,8-Tetrahydro-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28971-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5,6,7,8-tetrahydro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028971031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-4-methylquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Using the general method of F. W. Vierhapper and E. L. Eliel (J. Org. Chem., 1975, 40, 2729), a solution of 4.97 g (34.7 mmol) of lepidine in 35 mL of trifluoroacetic acid was shaken with 580 mg of platinum oxide under 50 psi of hydrogen for 18 h. After filtering off the catalyst, the solution was concentrated to about 20 mL and diluted with 25 mL of water. The aquous solution was chilled in ice, and basified carefully with 35 mL of 50% aqueous sodium hydroxide. The aqeuous layer was then extracted with 4×50 mL of diethyl ether. The organic layers were dried over potassium hydroxide, decanted, and concentrated to yield 4.7 g (92% yield) of 4-methyl-5,6,7,8-tetrahydroquinoline as an amber oil.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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